molecular formula C34H34N4O5S2 B2491527 2-{4-[4-({3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamoyl)phenoxy]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 397279-67-3

2-{4-[4-({3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamoyl)phenoxy]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2491527
CAS No.: 397279-67-3
M. Wt: 642.79
InChI Key: USPZXHWEABOMPA-UHFFFAOYSA-N
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Description

2-{4-[4-({3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamoyl)phenoxy]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C34H34N4O5S2 and its molecular weight is 642.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Chemoselective N-benzoylation : Singh et al. (2017) described the N-benzoylation of aminophenols using benzoylisothiocyanates, producing N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This process involves forming thiourea followed by elimination of thiocyanic acid due to the intramolecular nucleophilic attack of aromatic nitrogen on the carbonyl group of thioureas (Singh, Lakhan, & Singh, 2017).

  • Synthesis and Antimicrobial Evaluation : Talupur et al. (2021) synthesized and characterized various thiophene-2-carboxamides, demonstrating their antimicrobial properties. They established a synthetic route involving several intermediates and conducted molecular docking studies to assess biological activity (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Activity

  • Antibiotic and Antibacterial Drugs Synthesis : Ahmed (2007) synthesized carboxamide derivatives exhibiting antibiotic and antibacterial activities against both Gram-positive and Gram-negative bacteria. These compounds highlight the potential of thiophene-2-carboxamide derivatives in developing new antibiotic and antibacterial drugs (Ahmed, 2007).

  • Biologically Active Derivatives : Vasu et al. (2005) reported on two thiophene-3-carboxamide derivatives showing antibacterial and antifungal activities. These compounds exhibit unique molecular conformations, which contribute to their biological activities (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Applications in Drug Development

  • Development of Antimicrobial Agents : Limban et al. (2011) synthesized acylthioureas demonstrating significant anti-pathogenic activity, particularly against strains known for biofilm growth. This research suggests potential for these derivatives in the development of novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

  • Allosteric Enhancers at Human A1 Adenosine Receptors : A study by Nikolakopoulos et al. (2006) focused on the synthesis of 2-aminothiophene-3-carboxylates and carboxamides as allosteric enhancers at human A1 adenosine receptors. This research contributes to understanding the structure-activity relationships of these compounds (Nikolakopoulos, Figler, Linden, & Scammells, 2006).

Properties

IUPAC Name

2-[[4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N4O5S2/c35-29(39)27-23-7-3-1-5-9-25(23)44-33(27)37-31(41)19-11-15-21(16-12-19)43-22-17-13-20(14-18-22)32(42)38-34-28(30(36)40)24-8-4-2-6-10-26(24)45-34/h11-18H,1-10H2,(H2,35,39)(H2,36,40)(H,37,41)(H,38,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPZXHWEABOMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=C(C6=C(S5)CCCCC6)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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